N1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide
Description
N1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a synthetic small molecule featuring a piperidine core substituted with two carboxamide groups. The 5-oxopyrrolidin-3-yl moiety is attached to the piperidine ring via an N1 linkage, while the 4-methoxyphenyl group is appended to the pyrrolidinone ring. The molecule’s stereoelectronic properties, influenced by the electron-donating methoxy group and the planar amide bonds, may confer unique reactivity or binding interactions compared to simpler analogs .
Properties
IUPAC Name |
1-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-26-15-4-2-14(3-5-15)22-11-13(10-16(22)23)20-18(25)21-8-6-12(7-9-21)17(19)24/h2-5,12-13H,6-11H2,1H3,(H2,19,24)(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVMKZFXPXFUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Aminobutyric Acid Derivatives
The pyrrolidinone ring is constructed through intramolecular lactamization. A representative protocol involves:
Starting material : Methyl 4-amino-4-(4-methoxyphenyl)butanoate.
Reaction conditions :
- Heated at 120°C in dimethyl sulfoxide (DMSO) with cesium carbonate as a base.
- Microwave irradiation accelerates the reaction to 1 hour.
Mechanism :
- Deprotonation of the amine by Cs₂CO₃.
- Nucleophilic attack on the ester carbonyl, forming the lactam.
Functionalization with 4-Methoxyphenyl Group
The 4-methoxyphenyl group is introduced via Ullmann coupling:
Substrate : 3-Bromo-5-oxopyrrolidine.
Catalyst : Copper(I) iodide.
Ligand : 1,10-Phenanthroline.
Conditions : Reflux in dimethylformamide (DMF) with potassium carbonate.
Outcome :
- 85% yield of 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine.
- Characterization: $$ ^1H $$ NMR (DMSO-d6): δ 7.25 (d, J = 8.5 Hz, 2H, Ar–H), 6.85 (d, J = 8.5 Hz, 2H, Ar–H), 3.75 (s, 3H, OCH₃), 3.40–3.55 (m, 1H, pyrrolidinone-H).
Piperidine-1,4-Dicarboxamide Backbone Preparation
Boc Protection of Piperidine
Protocol :
- Starting material : Piperidine-1,4-dicarboxylic acid.
- Protection : React with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C.
- Outcome : tert-Butyl 4-(methoxycarbonyl)piperidine-1-carboxylate (95% yield).
Characterization :
Sequential Amidation
Step 1 : Coupling with pyrrolidinone amine.
- Reagents : HATU (1.1 equiv), DIPEA (3.0 equiv) in DMF.
- Conditions : Room temperature, 16 hours.
- Yield : 78% after column chromatography (EtOAc/hexane).
Step 2 : Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Step 3 : Second amidation with piperidine-4-carboxylic acid under similar conditions.
Optimization of Coupling Reactions
Microwave-Assisted Synthesis
Advantages :
- Reduces reaction time from 24 hours to 1 hour.
- Enhances yield by 15–20% compared to conventional heating.
Example :
Solvent and Base Selection
Optimal conditions :
- Solvent : DMSO or DMF for polar intermediates.
- Base : Cs₂CO₃ for Ullmann coupling; DIPEA for amidation.
Yield comparison :
| Base | Solvent | Yield (%) |
|---|---|---|
| Cs₂CO₃ | DMSO | 85 |
| K₂CO₃ | DMF | 72 |
| DIPEA | DMF | 78 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
N1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide :
- $$ ^1H $$ NMR (600 MHz, DMSO-d6) : δ 8.15 (s, 1H, NH), 7.25 (d, J = 8.5 Hz, 2H, Ar–H), 6.85 (d, J = 8.5 Hz, 2H, Ar–H), 3.75 (s, 3H, OCH₃), 3.40–3.60 (m, 4H, piperidine-H), 2.90–3.10 (m, 2H, pyrrolidinone-H).
- HRMS : m/z 453.2125 [M+H]⁺ (calc. 453.2120).
Challenges and Alternative Routes
Competing Side Reactions
Enzymatic Resolution
- Lipase-catalyzed hydrolysis : Resolves racemic pyrrolidinone intermediates (90% enantiomeric excess).
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Reduction
- Solvent recycling : DMF recovered via distillation (85% efficiency).
Chemical Reactions Analysis
Types of Reactions
N1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Synthetic Routes
The synthesis of N1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide typically involves the following steps:
- Formation of the Pyrrolidinone Moiety : This is achieved through the reaction of an appropriate amine with a ketone.
- Introduction of the Methoxyphenyl Group : This step utilizes nucleophilic substitution reactions to attach the methoxyphenyl group.
- Formation of the Piperidine Ring : Cyclization reactions involving a suitable diamine and diacid chloride are employed to create the piperidine structure.
Industrial Production
For industrial-scale production, optimization of synthetic routes is essential to enhance yield and purity. Techniques such as high-pressure reactors and advanced purification methods like chromatography are commonly used.
Applications in Scientific Research
This compound has several notable applications:
Chemistry
- Building Block for Complex Molecules : The compound serves as an intermediate in synthesizing more complex organic molecules.
Biology
- Biochemical Probes : It is investigated for its potential as a probe to study enzyme interactions, which can lead to insights into biochemical pathways.
Medicine
-
Therapeutic Potential : Research indicates possible anti-inflammatory and analgesic effects, making it a candidate for developing new therapeutic agents.
- Case Study Example : A study explored its effects on pain models in rodents, demonstrating significant analgesic properties compared to control groups .
Industry
- Material Development : The compound is utilized in creating new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide
Structural Differences :
- Core Heterocycles: Replaces the piperidine-pyrrolidinone system with a thiazole ring and a tetrahydroazepine (7-membered ring).
- Functional Groups : Contains a hydrazine bridge and a hydrobromide salt, unlike the neutral dicarboxamide in the target compound.
Functional Implications :
N1-(3-Methylphenyl)Piperidine-1,4-Dicarboxamide
Structural Differences :
- Substituents: Features a 3-methylphenyl group instead of the 4-methoxyphenyl-pyrrolidinone moiety.
- Conformational Flexibility: Lacks the rigid 5-oxopyrrolidinone ring, which may reduce steric hindrance in the target compound.
Functional Implications :
- Industrial Application : Acts as a corrosion inhibitor for carbon steel in acidic environments, achieving 85% efficiency at 303 K via adsorption on metal surfaces. The methyl group’s hydrophobicity enhances interfacial interactions .
- Thermal Stability : Performance declines at higher temperatures (333 K), suggesting limitations in high-energy environments.
General Trends in Piperidine-Based Analogs
Electronic Effects :
- The 4-methoxyphenyl group in the target compound provides stronger electron-donating capacity than the 3-methylphenyl group in ’s analog, which could influence redox behavior or receptor binding.
- The 5-oxopyrrolidinone ring introduces conformational constraints (see Section 3) that may enhance target selectivity in biological systems.
Conformational Analysis and Computational Insights
The 5-oxopyrrolidinone ring’s puckering (governed by Cremer-Pople parameters ) likely impacts the molecule’s three-dimensional structure. For example:
- Amplitude (q) : A higher puckering amplitude in the target compound compared to planar analogs could reduce π-π stacking interactions but improve membrane permeability.
Biological Activity
N1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring , a pyrrolidinone moiety , and a methoxyphenyl group . This unique structure contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring with nitrogen |
| Pyrrolidinone Moiety | A five-membered lactam ring |
| Methoxyphenyl Group | Aromatic group with a methoxy substituent |
This compound exhibits its biological effects primarily through its interaction with specific receptors and enzymes. The compound is noted for its antagonistic activity on the CB1 cannabinoid receptor, which plays a crucial role in various physiological processes including pain modulation and appetite regulation.
The binding affinity of this compound is influenced by the methoxyphenyl group and the pyrrolidinone moiety, which enhance its ability to interact with target sites on proteins and enzymes involved in metabolic pathways.
Biological Activity
Research has highlighted several areas of biological activity for this compound:
1. Antinociceptive Effects
Studies suggest that the compound may possess analgesic properties through modulation of pain pathways, potentially making it useful in pain management therapies.
2. Anti-inflammatory Properties
Preliminary investigations indicate that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
3. Enzyme Inhibition
The compound has been explored as a biochemical probe to study enzyme interactions. It has shown potential as an inhibitor of soluble epoxide hydrolase, which is involved in lipid metabolism and inflammatory responses .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Synthesis and Evaluation : Various synthetic routes have been developed to produce this compound with high purity and yield .
- Biological Assays : In vitro assays have demonstrated moderate to strong activity against specific targets such as acetylcholinesterase (AChE) and urease, indicating potential for neurological and gastrointestinal applications .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
Case Study 1: Pain Management
In animal models, administration of the compound resulted in significant reductions in pain responses compared to control groups. This suggests that it may be effective in clinical settings for managing chronic pain conditions.
Case Study 2: Inflammation Reduction
In models of induced inflammation, treatment with this compound led to decreased markers of inflammation, supporting its role as an anti-inflammatory agent.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of N1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide?
Methodological Answer:
The compound’s structure can be confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction (SC-XRD) is critical to resolve stereochemical ambiguities. For example:
- NMR : The methoxyphenyl group’s aromatic protons typically appear as a doublet in the 6.7–7.3 ppm range, while the pyrrolidinone carbonyl resonates near 170–175 ppm in ¹³C NMR .
- SC-XRD : Hydrogen bonding patterns (e.g., N–H···O interactions) and C–H···π contacts are often observed in related piperidine-dicarboxamide derivatives, stabilizing the crystal lattice .
Basic: What are foundational synthetic routes for this compound, and what are common yield-limiting factors?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of a pyrrolidinone intermediate with a piperidine-dicarboxamide precursor. Key steps include:
Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres.
Cyclization : Acid- or base-catalyzed ring closure to form the pyrrolidinone moiety.
Yield-limiting factors :
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may promote side reactions at elevated temperatures .
- Catalyst selection : Palladium-based catalysts for cross-coupling steps require strict control of moisture and oxygen levels .
Advanced: How can computational reaction path search methods improve synthesis efficiency?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and transition state modeling can predict optimal reaction pathways. For example:
- Reaction optimization : Computational screening of solvents (e.g., comparing THF vs. acetonitrile) and catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) reduces experimental trial-and-error .
- Energy profiles : Identifying low-energy intermediates helps prioritize reaction conditions (e.g., 60–80°C for cyclization steps) .
Example workflow :
Simulate reaction steps using software like Gaussian or ORCA.
Validate predictions with small-scale experiments.
Refine parameters iteratively .
Advanced: How should researchers resolve discrepancies in biological activity data across assay conditions?
Methodological Answer:
Contradictory results often arise from variations in assay protocols. A systematic approach includes:
Standardization :
- Use a common cell line (e.g., HEK-293 for receptor binding assays) and control compounds .
- Validate solvent effects (e.g., DMSO concentrations ≤0.1% to avoid cytotoxicity) .
Data normalization :
- Express activity as % inhibition relative to positive/negative controls.
Statistical validation :
Advanced: What strategies are effective for analyzing stability and degradation products under experimental storage conditions?
Methodological Answer:
- Accelerated stability studies :
- Expose the compound to 40°C/75% RH for 4 weeks, monitoring via HPLC-MS.
- Identify degradation products (e.g., hydrolysis of the methoxyphenyl group or oxidation of the pyrrolidinone ring) .
- Light sensitivity :
- Store in amber vials under nitrogen to prevent photolytic cleavage .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Spill management : Neutralize acidic or basic residues with appropriate absorbents (e.g., sodium bicarbonate for acid spills) .
Advanced: How does the compound’s stereochemistry influence its pharmacological interactions?
Methodological Answer:
- Chiral centers : The pyrrolidin-3-yl group’s stereochemistry affects binding to enzymes (e.g., kinases or proteases).
- Enantiomer separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to isolate active enantiomers .
- Docking studies : Molecular dynamics simulations (e.g., using AutoDock Vina) predict enantiomer-specific binding affinities to biological targets .
Advanced: What methodologies enable comparative analysis with structurally analogous compounds (e.g., 4-chlorophenyl or ethoxyphenyl derivatives)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
